4-(2-methoxyphenyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE typically involves the condensation of 2-methoxyphenylpiperazine with 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of secondary amines or other reduced derivatives.
Substitution: This can occur at the aromatic rings or the piperazine moiety, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE can be compared with other piperazine derivatives like:
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE
- N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE
Uniqueness
The uniqueness of N-(4-(2-METHOXYPHENYL)-1-PIPERAZINYL)-N-(2,3,4-TRIMETHOXYBENZYLIDENE)AMINE lies in its specific substitution pattern on the aromatic rings and the piperazine moiety, which can confer unique pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H27N3O4 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H27N3O4/c1-25-18-8-6-5-7-17(18)23-11-13-24(14-12-23)22-15-16-9-10-19(26-2)21(28-4)20(16)27-3/h5-10,15H,11-14H2,1-4H3/b22-15+ |
InChI Key |
QKEKDEHZGYSZSE-PXLXIMEGSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.